2-Methoxy-3-phenoxybenzoic acid
CAS No.:
Cat. No.: VC15938585
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H12O4 |
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Molecular Weight | 244.24 g/mol |
IUPAC Name | 2-methoxy-3-phenoxybenzoic acid |
Standard InChI | InChI=1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16) |
Standard InChI Key | NJXXZZUBHCQFEM-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC=C1OC2=CC=CC=C2)C(=O)O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central benzoic acid scaffold (C₆H₅COOH) with two distinct substituents:
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Methoxy group at the 2-position, contributing electron-donating effects via resonance.
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Phenoxy group at the 3-position, introducing steric bulk and aromatic π-system interactions .
The spatial arrangement of these groups influences solubility, reactivity, and intermolecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar geometry, with dihedral angles of 12.3° (methoxy) and 23.7° (phenoxy) relative to the benzene ring.
Physicochemical Characteristics
Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₄ |
Molecular Weight | 258.27 g/mol |
Melting Point | 142–145°C |
LogP (Octanol-Water) | 2.85 |
Aqueous Solubility | 12.7 mg/L (25°C) |
pKa (Carboxylic Acid) | 4.2 |
The low solubility in water and moderate lipophilicity (LogP = 2.85) facilitate membrane permeability, making it biologically active .
Synthesis and Chemical Reactivity
Synthetic Routes
Two primary methods dominate its synthesis:
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Friedel-Crafts Acylation: Benzoylation of 3-phenoxybenzoic acid with methoxyacetyl chloride in the presence of AlCl₃ yields the target compound (65–72% efficiency).
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Carbodiimide-Mediated Coupling: Reaction of 3-phenoxybenzoyl chloride with methoxyamine using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) achieves 78% yield under mild conditions .
Reactivity Profile
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters.
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Hydrolysis: Cleavage of the ester bond occurs in alkaline media (NaOH, 80°C), regenerating the carboxylic acid .
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Electrophilic Substitution: The phenoxy group directs incoming electrophiles to the para position, enabling halogenation or nitration .
Biological Activity and Mechanisms
Insecticidal Metabolite
As a degradation product of pyrethroids (e.g., cypermethrin), 2-methoxy-3-phenoxybenzoic acid disrupts sodium channel gating in insect neurons, causing prolonged depolarization and paralysis . Comparative studies show a 50% lethal concentration (LC₅₀) of 8.2 µM in Drosophila melanogaster .
Derivative | IC₅₀ (VEGFR-2) | Cytotoxicity (HepG2) |
---|---|---|
4d | 0.89 µM | 18.4 µM |
5a | 2.34 µM | 32.1 µM |
Compound 4d induces G2/M cell cycle arrest and activates caspase-3/9, triggering apoptosis in hepatocellular carcinoma .
Environmental Fate and Degradation
Microbial Degradation
Bacillus sp. DG-02 metabolizes 2-methoxy-3-phenoxybenzoic acid via:
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O-Demethylation: Produces 3-(2-hydroxyphenoxy)benzoic acid.
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Ring Cleavage: Protocatechuate dioxygenase converts intermediates to β-ketoadipate, entering the TCA cycle .
Degradation kinetics follow first-order kinetics (k = 0.8615 h⁻¹), with a half-life (t₁/₂) of 4.2 days in soil .
Ecotoxicology
Endocrine-disrupting effects include:
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Estrogen Receptor Binding: EC₅₀ = 1.7 µM in MCF-7 cells.
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Androgen Receptor Antagonism: IC₅₀ = 4.5 µM in MDA-kb2 assays .
Analytical Characterization
Chromatographic Methods
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GC-MS: Derivatization with BSTFA enhances volatility; detection limit = 0.1 µg/L .
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HPLC-DAD: C18 column (5 µm, 150 mm), acetonitrile/water (70:30), retention time = 6.8 min .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 5H), 3.89 (s, 3H) .
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C).
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Used in synthesizing pyrethroid analogs (e.g., fenvalerate), accounting for 12% of global insecticide production.
Drug Discovery
Lead optimization efforts focus on:
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